molecular formula C6H12O2 B074433 2,2,4-Trimethyl-1,3-dioxolane CAS No. 1193-11-9

2,2,4-Trimethyl-1,3-dioxolane

Cat. No. B074433
CAS RN: 1193-11-9
M. Wt: 116.16 g/mol
InChI Key: ALTFLAPROMVXNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,4-Trimethyl-1,3-dioxolane involves various chemical processes. For example, the preparation and polymerization of derivatives like 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane have been studied, showing the involvement of boron trifluoride in catalyzing reactions such as ring-opening polymerization and cyclization to yield poly(keto ether) (Jang & Gong, 1999).

Molecular Structure Analysis

The molecular structure of derivatives like 2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane has been studied through X-ray and IR structural studies, revealing unique conformational characteristics with OH⋯Ph interactions (Irurre et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 2,2,4-Trimethyl-1,3-dioxolane are diverse. For instance, radical addition reactions with fluorinated species demonstrate its reactivity and potential for creating fluoroalkylated dioxolanes (Církva & Paleta, 1999).

Physical Properties Analysis

The study of 2,2,4-Trimethyl-1,3-dioxolane's physical properties includes understanding its behavior in various conditions. For example, the occurrence of its geometrical isomers in beer suggests its stability and reformation during fermentation processes (Peppard & Halsey, 1982).

Chemical Properties Analysis

Analyzing the chemical properties of 2,2,4-Trimethyl-1,3-dioxolane reveals its reactivity and potential applications. The synthesis and reactions of derivatives like 1,3-dioxolanes with ketones and epoxides, catalyzed by [Cp*Ir(NCMe)3]2+, highlight the versatility and reactivity of this compound (Adams et al., 1999).

Scientific Research Applications

  • Synthesis Applications : A study by Adams, Barnard, and Brosius (1999) focused on the synthesis of 1,3-dioxolanes, including 2,2,4-Trimethyl-1,3-dioxolane, through the addition of ketones to epoxides using a specific catalyst. This method is significant for the preparation of various 1,3-dioxolanes at room temperature with good yields (Adams, Barnard, & Brosius, 1999).

  • NMR Spectroscopy : Anteunis and Alderweireldt (2010) analyzed the PMR spectra of 2,2,4-Trimethyl-1,3-dioxolane. This study provides insights into the molecular structure and is useful for structure elucidation (Anteunis & Alderweireldt, 2010).

  • Chemical Interaction Studies : Senda, Ishiyama, and Imaizumi (1977) explored the 13C NMR spectra of methyl-substituted 1,3-dioxolanes, including 2,2,4-trimethyl-1,3-dioxolane. The study focuses on the chemical shifts of the methyl groups, providing valuable information on molecular interactions (Senda, Ishiyama, & Imaizumi, 1977).

  • Food and Beverage Industry : Peppard and Halsey (1982) detected two geometrical isomers of 2,2,4-Trimethyl-1,3-dioxolane in beer. This finding is crucial for understanding the flavor profile and chemical composition of beer (Peppard & Halsey, 1982).

  • Renewable Energy Sources : Harvey, Merriman, and Quintana (2016) discussed the potential of 2,3-Butanediol, which can be converted to 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, as a renewable gasoline, solvent, and fuel additive. This highlights the application of such compounds in sustainable energy sources (Harvey, Merriman, & Quintana, 2016).

  • Medicinal Chemistry : Crawley and Briggs (1995) developed chiral 1,3-dioxolanes as inhibitors of 5-lipoxygenase, showing potential in medicinal applications (Crawley & Briggs, 1995).

  • Liquid Crystal Technology : Chen et al. (2015) studied 1,3-dioxolane-terminated liquid crystals, finding that the introduction of 1,3-dioxolane as a terminal group significantly increased the positive dielectric anisotropy and birefringence of the tolane-liquid crystals. This research is important for the development of advanced liquid crystal displays (Chen et al., 2015).

Safety And Hazards

2,2,4-Trimethyl-1,3-dioxolane is considered hazardous. It is a flammable liquid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2,2,4-trimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTFLAPROMVXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862590
Record name 2,2,4-Trimethyl-1,3-dioxolane
Source EPA DSSTox
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a mild, musty, sweet odour
Record name 2,2,4-Trimethyl-1,3-oxacyclopentane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

98.00 to 99.00 °C. @ 760.00 mm Hg
Record name 2,2,4-Trimethyl-1,3-dioxolane
Source Human Metabolome Database (HMDB)
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Solubility

111000 mg/L @ 18C (exp), soluble in water; organic solvents, oils, miscible (in ethanol)
Record name 2,2,4-Trimethyl-1,3-dioxolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037266
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,2,4-Trimethyl-1,3-oxacyclopentane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.899-0.905
Record name 2,2,4-Trimethyl-1,3-oxacyclopentane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,2,4-Trimethyl-1,3-dioxolane

CAS RN

1193-11-9
Record name 2,2,4-Trimethyl-1,3-dioxolane
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Record name 2,2,4-Trimethyl-1,3-dioxolane
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Record name 1193-11-9
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Record name 2,2,4-Trimethyl-1,3-dioxolane
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Record name 2,2,4-trimethyl-1,3-dioxolane
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Record name 2,2,4-TRIMETHYL-1,3-DIOXOLANE
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Record name 2,2,4-Trimethyl-1,3-dioxolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
JS Dung, RW Armstrong, OP Anderson… - The Journal of …, 1983 - ACS Publications
(12) We thank Professor KB Sharpless for suggesting this and also for providing an initial sample of titanium tert-butoxide.(13) It should be noted that, to our knowledge, the specific …
Number of citations: 39 pubs.acs.org
V Cı́rkva, S BoÈhm, O Paleta - Journal of Fluorine Chemistry, 2000 - Elsevier
Perfluoroalkylethylenes R F –CHCH 2 (R F =C 4 F 9 ,C 6 F 13 ,C 8 F 17 ) added easily nucleophilic radicals generated from alkanols, oxolane and 2,2-dimethyl-1,3-dioxolane. The …
Number of citations: 17 www.sciencedirect.com
BE Leggetter, RK Brown - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
Hydrogenolysis by LiAlH 4 –AlCl 3 of ether solutions of the cis and trans isomers of both 2,4-dimethyl-1,3-dioxolane and 2-ethyl-4-methyl-1,3-dioxolane have been carried out.The cis …
Number of citations: 22 cdnsciencepub.com
VM Sontsev, VV Brei - Chemistry, Physics & Technology of …, 2014 - search.ebscohost.com
The conversion of propylene glycol-acetone mixtures into cyclic ketal over sulforesin Dowex DR-2030 and acidic ZrO 2 -SiO 2 catalysts under steady conditions at 40-100 C has been …
Number of citations: 1 search.ebscohost.com
V Cı́rkva, O Paleta - Journal of fluorine chemistry, 1999 - Elsevier
The two-step synthesis of the diols is based on the radical addition of 2,2-dimethyl-1,3-dioxolane (1), a protected ethane-1,2-diol, to perfluoroalk-1-enes R F –CFCF 2 (R F CF 3 , C 9 …
Number of citations: 24 www.sciencedirect.com
RD Adams, TS Barnard, K Brosius - Journal of organometallic chemistry, 1999 - Elsevier
A series of 1,3-dioxolanes have been prepared by the addition of ketones to epoxides in the presence of the catalyst [Cp*Ir(NCMe) 3 ] 2+ , Cp*C 5 Me 5 . The reactions proceed readily …
Number of citations: 24 www.sciencedirect.com
F Tateo, M Bononi, E Lubian… - Journal of High …, 1998 - Wiley Online Library
This paper concerns a number of commercially available coffee‐like flavoring preparations, identifying certain dioxolane structures of particular interest. The research was carried out by …
UE Diner, RK Brown - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
A report from this laboratory (I) showed that, under reaction conditions as much alike as possible, 1, 3-dioxolane and 2-phenyl-and 4-methyl-1, 3-dioxolane, each in separate …
Number of citations: 12 cdnsciencepub.com
C Guo, RD Shah, J Mills, RK Dukor… - Chirality: The …, 2006 - Wiley Online Library
Near‐infrared (near‐IR) Fourier transform vibrational circular dichroism (FT‐VCD) spectroscopy has been used to monitor the epimerization of (S)‐(+)‐2,2‐dimethyl‐1,3‐dioxolane‐4‐…
Number of citations: 17 onlinelibrary.wiley.com
M Anteunis, F Alderweireldt - Bulletin des Sociétés Chimiques …, 1964 - Wiley Online Library
The PMR spectra of 2,2,4‐trimethyl‐1,3‐dioxolane and both cis and trans 2,4‐dimethyl‐1,3‐dioxolane are qualitatively analysed. The magnetic anisotropy of a methylgroup causes an …
Number of citations: 40 onlinelibrary.wiley.com

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